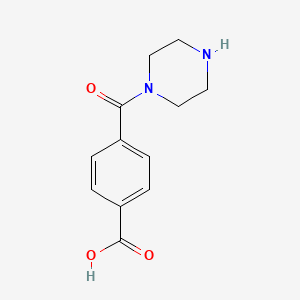

Ácido 4-(piperazin-1-carbonil)-benzoico

Descripción general

Descripción

“4-(Piperazine-1-carbonyl)-benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H14N2O3 and a molecular weight of 234.25 .

Molecular Structure Analysis

The molecular structure of “4-(Piperazine-1-carbonyl)-benzoic acid” is represented by the formula C12H14N2O3 .

Aplicaciones Científicas De Investigación

Aplicaciones antimicrobianas

El compuesto se ha utilizado en la síntesis de derivados de fluoroquinolona, que son una clase de importantes agentes antimicrobianos sintéticos . Estos derivados han mostrado una prometedora inhibición del crecimiento de P. aeruginosa resistente a ciprofloxacina (CRPA) y Staphylococcus aureus resistente a meticilina (MRSA) .

Inhibición de la acetilcolinesterasa

Los compuestos de dihidrofurano que contienen piperazina, sintetizados utilizando “Ácido 4-(piperazin-1-carbonil)-benzoico”, se han evaluado por sus actividades inhibitorias hacia la acetilcolinesterasa (AChE) . La AChE es una enzima que juega un papel crucial en la función nerviosa, y sus inhibidores se utilizan en el tratamiento de la enfermedad de Alzheimer .

Estudios de acoplamiento molecular

Los mismos compuestos de dihidrofurano que contienen piperazina también se han utilizado en estudios de acoplamiento molecular . Estos estudios son esenciales en el descubrimiento y desarrollo de fármacos, ya que ayudan a comprender la interacción entre los fármacos y sus proteínas diana .

Síntesis de derivados de fluoroquinolona

“this compound” se ha utilizado en la síntesis de derivados de fluoroquinolona . Estos derivados se han utilizado en el tratamiento de diversas enfermedades infecciosas .

Síntesis de compuestos de dihidrofurano

El compuesto se ha utilizado en la síntesis de compuestos de dihidrofurano . Estos compuestos han mostrado resultados prometedores en la inhibición de la acetilcolinesterasa (AChE), una enzima que juega un papel crucial en la función nerviosa .

Desarrollo de nuevos agentes antibacterianos

La modificación estructural del marco de fluoroquinolona utilizando “this compound” se ha explorado para proporcionar nuevos congéneres con mayor potencia y eficacia para vencer los patógenos resistentes a fluoroquinolonas que se encuentran comúnmente en el entorno hospitalario .

Safety and Hazards

Mecanismo De Acción

Target of Action

Related compounds have been found to interact with enzymes such as trypsin-1

Mode of Action

Similar compounds have been shown to inhibit enzymes like trypsin-1 . This suggests that 4-(Piperazine-1-carbonyl)-benzoic acid might also function as an enzyme inhibitor, but this needs to be confirmed through further studies.

Biochemical Pathways

Related compounds have shown inhibitory effects on enzymes like trypsin-1 , which plays a role in various biological processes, including digestion and regulation of cellular processes

Result of Action

Related compounds have shown inhibitory effects on enzymes like trypsin-1 , suggesting potential regulatory effects on cellular processes

Análisis Bioquímico

Biochemical Properties

4-(Piperazine-1-carbonyl)-benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. Additionally, 4-(Piperazine-1-carbonyl)-benzoic acid may bind to various receptors and transporters, modulating their function and affecting cellular signaling pathways.

Cellular Effects

The effects of 4-(Piperazine-1-carbonyl)-benzoic acid on cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation . Moreover, 4-(Piperazine-1-carbonyl)-benzoic acid can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within cells.

Molecular Mechanism

At the molecular level, 4-(Piperazine-1-carbonyl)-benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with acetylcholinesterase inhibits the enzyme, leading to increased acetylcholine levels . Additionally, 4-(Piperazine-1-carbonyl)-benzoic acid may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of 4-(Piperazine-1-carbonyl)-benzoic acid can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to 4-(Piperazine-1-carbonyl)-benzoic acid in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-(Piperazine-1-carbonyl)-benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation or modulating neurotransmitter levels . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

4-(Piperazine-1-carbonyl)-benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the metabolism of acetylcholine by inhibiting acetylcholinesterase . Additionally, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with cellular processes.

Transport and Distribution

The transport and distribution of 4-(Piperazine-1-carbonyl)-benzoic acid within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of 4-(Piperazine-1-carbonyl)-benzoic acid within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 4-(Piperazine-1-carbonyl)-benzoic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm or other organelles, where it can modulate metabolic processes or signaling pathways.

Propiedades

IUPAC Name |

4-(piperazine-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(14-7-5-13-6-8-14)9-1-3-10(4-2-9)12(16)17/h1-4,13H,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDUGMOWFSOPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365995 | |

| Record name | 4-(Piperazine-1-carbonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691394-20-4 | |

| Record name | 4-(1-Piperazinylcarbonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691394-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Piperazine-1-carbonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 691394-20-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1H-imidazol-1-yl)phenyl]ethanone](/img/structure/B1301323.png)

![N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide](/img/structure/B1301353.png)

![2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan](/img/structure/B1301364.png)

![2,4,5-Trichlorobenzo[d]thiazole](/img/structure/B1301390.png)

![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)

![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)

![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)

![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)